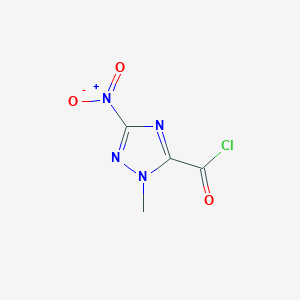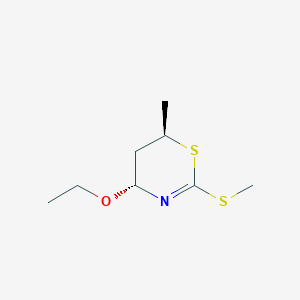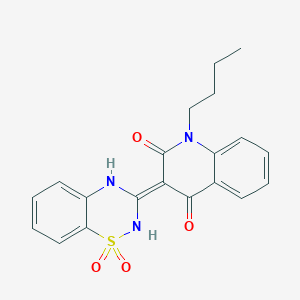
2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit specific properties that make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE typically involves the cyclization of appropriate precursors. A common method might include the reaction of 2-amino-5-bromo-6-methylbenzoic acid with formamide under acidic conditions to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of dihydroquinazolinones.
Substitution: The bromine atom in the compound can be a site for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted quinazolinones.
Aplicaciones Científicas De Investigación
2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its structural similarity to other biologically active quinazolinones.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, quinazolinones often interact with enzymes or receptors, modulating their activity. The presence of the amino, bromo, and methyl groups could influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinazolin-4(3H)-one: Lacks the bromo and methyl substituents.
5-Bromo-2-methylquinazolin-4(3H)-one: Lacks the amino group.
6-Methylquinazolin-4(3H)-one: Lacks the amino and bromo groups.
Uniqueness
2-AMINO-5-BROMO-6-METHYLQUINAZOLIN-4(1H)-ONE is unique due to the combination of its substituents, which may confer specific chemical reactivity and biological activity not seen in other quinazolinone derivatives.
For detailed and specific information, consulting scientific literature and databases is recommended
Propiedades
IUPAC Name |
2-amino-5-bromo-6-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c1-4-2-3-5-6(7(4)10)8(14)13-9(11)12-5/h2-3H,1H3,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYAFCDSBNSHPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438625 |
Source


|
| Record name | 4(1H)-Quinazolinone,2-amino-5-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147149-89-1 |
Source


|
| Record name | 4(1H)-Quinazolinone,2-amino-5-bromo-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

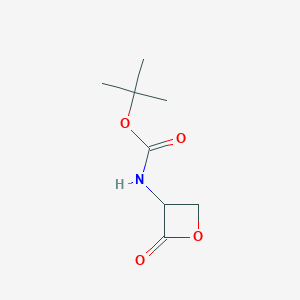
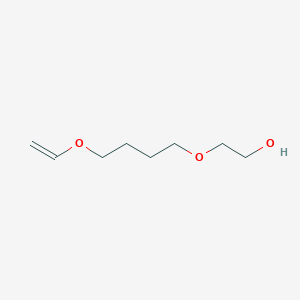
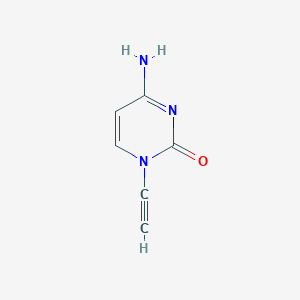

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)
